
Aminobenzoate potassium
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminobenzoate potassium can be synthesized through the neutralization of aminobenzoic acid with potassium hydroxide. The reaction typically involves dissolving aminobenzoic acid in water, followed by the addition of potassium hydroxide until the solution reaches a neutral pH. The resulting solution is then evaporated to obtain this compound in solid form .
Industrial Production Methods
In industrial settings, this compound is produced by reacting aminobenzoic acid with potassium carbonate or potassium hydroxide. The reaction is carried out in aqueous solution, and the product is isolated by crystallization. The purity of the final product is ensured through recrystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
Aminobenzoate potassium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinonoid structures.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Treatment of Fibrosis
Aminobenzoate potassium is primarily used to treat various forms of fibrosis, which is characterized by the thickening and scarring of connective tissue. It is indicated for conditions such as:
- Dermatomyositis
- Morphea
- Scleroderma
- Peyronie's Disease
In these conditions, this compound helps to reduce inflammation and fibrosis by promoting local tissue oxygenation and the secretion of glycosaminoglycans, which are essential for maintaining the structural integrity of tissues .
Specific Case Studies
- Peyronie's Disease : A study involving 109 patients demonstrated that POTABA effectively reduced plaque size and improved symptoms associated with Peyronie's disease. This condition leads to fibrous plaque formation in the penis, causing deformities and pain during erections. The treatment resulted in significant improvements in penile curvature and overall patient satisfaction .
- Dermatomyositis : In cases of dermatomyositis, a condition marked by muscle weakness and skin rash, this compound has been shown to alleviate skin symptoms and improve muscle function. The mechanism involves reducing nonsuppurative inflammation associated with the disease .
Side Effects and Considerations
While this compound is generally well-tolerated, some adverse effects have been reported:
- Drug-Induced Liver Injury (DILI) : There have been cases linking POTABA to liver injury, attributed to immune hypersensitivity. Monitoring liver function during treatment is recommended .
- Gastrointestinal Distress : Patients may experience stomach upset; thus, it is advised to take the medication with food or dissolve it in citrus juice to improve palatability .
Comparative Efficacy
To better understand the efficacy of this compound compared to other treatments for Peyronie's disease, a randomized controlled trial was conducted:
Treatment Type | Efficacy | Notes |
---|---|---|
POTABA Monotherapy | Moderate | Reduced plaque size significantly |
Combination Therapy (POTABA + Tamoxifen) | High | Enhanced results compared to monotherapy |
Placebo | Low | Minimal changes observed |
This table illustrates that while POTABA can be effective on its own, combining it with other therapies may yield better outcomes for patients suffering from Peyronie's disease .
Mechanism of Action
Aminobenzoate potassium exerts its effects by increasing oxygen uptake at the tissue level, which may have an antifibrotic effect. It is believed to interfere with the synthesis of fibrous tissue, thereby reducing fibrosis. The compound targets molecular pathways involved in tissue oxygenation and fibrosis .
Comparison with Similar Compounds
Similar Compounds
Aminobenzoic acid: The parent compound of aminobenzoate potassium, used in the synthesis of folate.
Para-aminobenzoic acid: Another derivative with similar properties and applications
Uniqueness
This compound is unique due to its potassium salt form, which enhances its solubility and bioavailability compared to its parent compound, aminobenzoic acid. This makes it more effective in therapeutic applications, particularly in treating fibrotic skin disorders .
Biological Activity
Aminobenzoate potassium, also known as potassium para-aminobenzoate, is a compound primarily used in the treatment of various fibrotic conditions, including Peyronie's disease and scleroderma. Its biological activity has been extensively studied, revealing both therapeutic effects and potential side effects. This article synthesizes findings from diverse sources, presenting a comprehensive overview of the compound's biological activity, including data tables and case studies.
This compound is believed to exert its effects through several mechanisms:
- Inhibition of Fibroblast Proliferation : Studies have shown that this compound can inhibit the proliferation of fibroblasts derived from both normal and diseased tissues. This inhibition occurs in a dose-dependent manner, particularly affecting fibroblasts from patients with scleroderma and rheumatoid arthritis .
- Impact on Macromolecule Synthesis : The compound has been observed to reduce the secretion of acid mucopolysaccharides in rheumatoid synovial cells and scleroderma fibroblasts, indicating a potential role in modulating extracellular matrix production .
Clinical Applications
This compound is used primarily in the management of fibrotic diseases. Below are key findings from clinical studies:
1. Peyronie's Disease
A significant body of research focuses on the use of this compound for Peyronie's disease, a condition characterized by fibrous plaque formation in the penile tissue.
- Efficacy : A randomized controlled trial involving 103 patients demonstrated that those treated with this compound showed a plaque size reduction from 259 mm² to 142 mm² over 12 months, compared to a worsening in the placebo group . The response rate for plaque regression was significantly higher in the treatment group (74.3%) compared to placebo (50.0%) (p=0.016).
- Adverse Effects : Despite its efficacy, high dropout rates were noted due to gastrointestinal distress (35%), perceived ineffectiveness (26%), and treatment burden (30%) .
2. Scleroderma and Other Conditions
This compound has also been utilized in treating conditions like scleroderma and dermatomyositis:
- Mechanism : The drug's ability to inhibit fibroblast activity may contribute to its effectiveness in managing fibrosis associated with these diseases .
Case Studies
Several case studies have documented both the therapeutic benefits and adverse effects associated with this compound:
- Acute Hepatitis : A report highlighted cases where patients developed acute liver injury linked to this compound treatment for Peyronie's disease. Recovery was noted after discontinuation of the drug, emphasizing the need for monitoring liver function during therapy .
- Patient Compliance Issues : In clinical evaluations, compliance was notably poor due to side effects and dosing frequency, with many patients ceasing treatment prematurely .
Summary of Findings
The following table summarizes key findings regarding the biological activity and clinical implications of this compound:
Q & A
Basic Research Questions
Q. What are the standard analytical methods for characterizing the purity and stability of aminobenzoate potassium in laboratory settings?
- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to quantify purity levels, referencing CAS 138-84-1 for structural verification . For stability studies, conduct accelerated degradation tests under varying pH, temperature, and humidity conditions, adhering to USP monographs for pharmaceutical-grade standards . Document reagent specifications, including storage conditions (e.g., desiccated, room temperature) and batch-specific purity (>98%) to ensure reproducibility .
Q. How should researchers design in vitro studies to assess this compound’s interaction with biological matrices?
- Methodological Answer : Employ solubility profiling in physiologically relevant buffers (e.g., phosphate-buffered saline) and simulate gastrointestinal conditions (e.g., pH 1.2–7.4) to evaluate dissolution kinetics. Use UV-Vis spectroscopy for real-time monitoring of compound integrity. Cross-validate results with nuclear magnetic resonance (NMR) to confirm structural stability post-exposure .
Q. What protocols are recommended for quantifying this compound in urine or plasma samples for metabolic studies?
- Methodological Answer : Implement solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity. Calibrate against isotopically labeled internal standards (e.g., deuterated this compound) to correct for matrix effects. Include recovery validation using spiked samples, as demonstrated in 24-hour urine collection studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological mechanisms of this compound across preclinical studies?
- Methodological Answer : Conduct systematic reviews with meta-analysis to identify confounding variables (e.g., dosage ranges, animal models). For example, compare outcomes from studies using this compound as a PABA alternative in urine compliance tracking versus its role in metabolic pathways. Apply the FLOAT method to tabulate data correlations between intervention variables (e.g., administration mode) and outcomes .
Q. What experimental strategies optimize the bioavailability of this compound in novel formulations?
- Methodological Answer : Use quality-by-design (QbD) principles to test co-solvents (e.g., polyethylene glycol) or nanoemulsion systems. Characterize pharmacokinetic parameters (Cmax, Tmax) in rodent models, ensuring alignment with USP dissolution criteria . Validate bioavailability improvements via compartmental modeling (e.g., non-linear mixed-effects modeling) .
Q. How can the PICOT framework be applied to design clinical trials evaluating this compound’s efficacy in niche therapeutic areas?
- Methodological Answer : Structure research questions using:
- P (Population): Patients with specific metabolic disorders.
- I (Intervention): Oral this compound (200–400 mg/day).
- C (Comparison): Placebo or active comparators (e.g., sodium aminobenzoate).
- O (Outcome): Urinary PABA recovery rates or biomarker modulation.
- T (Time): 4–12-week intervention periods.
This approach ensures alignment with clinical trial guidelines and facilitates data comparability .
Q. What methodologies address batch-to-batch variability in this compound sourced from different manufacturers?
- Methodological Answer : Perform comparative stability studies using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to assess crystallinity differences. Cross-reference certificates of analysis (CoA) for impurities (e.g., residual solvents) and enforce quality thresholds (e.g., <0.1% heavy metals) per USP specifications .
Q. Data Analysis and Reporting
Q. How should researchers apply the FLOAT method to analyze tabular data from this compound studies?
- Methodological Answer :
- F (Focus): Correlate columnar variables (e.g., dosage vs. urinary recovery).
- L (Link): Use regression analysis to identify dose-response relationships.
- O (Organize): Structure datasets by experimental conditions (e.g., pH, temperature).
- A (Analyze): Apply ANOVA to detect significant differences between groups.
- T (Test): Validate hypotheses with bootstrapping or Monte Carlo simulations .
Q. What steps ensure reproducibility when documenting this compound’s physicochemical properties?
- Methodological Answer : Adhere to ICMJE standards by reporting exact chemical names (no abbreviations), CAS numbers, supplier details, and storage protocols. For example, specify "this compound (CAS 138-84-1, Sigma-Aldrich, >98% purity) stored at 15–25°C in amber glass vials" .
Q. Ethical and Compliance Considerations
Q. How can researchers ethically incorporate this compound in human trials involving metabolic diets?
- Methodological Answer : Design trials with IRB-approved protocols, specifying participant selection criteria (e.g., exclusion of renal impairment patients). Use this compound as a compliance marker by spiking test meals and measuring urinary excretion, ensuring transparency in informed consent forms .
Properties
CAS No. |
138-84-1 |
---|---|
Molecular Formula |
C7H7KNO2 |
Molecular Weight |
176.23 g/mol |
IUPAC Name |
potassium;4-aminobenzoate |
InChI |
InChI=1S/C7H7NO2.K/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10); |
InChI Key |
YXGFRNGNLWDFIV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)[O-])N.[K+] |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)[O-])N.[K+] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N.[K] |
Key on ui other cas no. |
138-84-1 |
physical_description |
Solid; [Merck Index] |
Pictograms |
Irritant |
solubility |
24.1 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms |
4 Aminobenzoic Acid 4 Aminobenzoic Acid, Potassium Salt 4-Aminobenzoate, Potassium 4-Aminobenzoic Acid 4-Aminobenzoic Acid, Potassium Salt Aminobenzoate, Potassium Aminobenzoic Acid (USP) Epit Vit Epitelplast Hachemina Magnesium para-Aminobenzoate p Aminobenzoic Acid p-Aminobenzoic Acid PABA Pabasan para Aminobenzoic Acid para-Aminobenzoate, Magnesium para-Aminobenzoic Acid Paraminan Paraminol Potaba Potassium 4 Aminobenzoate Potassium 4-Aminobenzoate Potassium Aminobenzoate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.